molecular formula C6H12Cl2N4 B2951044 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride CAS No. 2375268-03-2

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride

Cat. No.: B2951044
CAS No.: 2375268-03-2
M. Wt: 211.09
InChI Key: SBBZOWJEZIMSPJ-UHFFFAOYSA-N
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Description

This compound (CAS: 1417635-70-1) features a partially hydrogenated triazolo[1,5-a]pyridine core with an amine group at position 7 and exists as a dihydrochloride salt. Its molecular formula is C₇H₁₃Cl₂N₃, with a molar mass of 210.10 g/mol. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical research, particularly in central nervous system (CNS) and metabolic disorder studies .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-1-2-10-6(3-5)8-4-9-10;;/h4-5H,1-3,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZOWJEZIMSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=N2)CC1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375268-03-2
Record name 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-7-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride typically involves multiple steps, starting with the construction of the triazole ring. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable aldehyde or ketone under acidic conditions[_{{{CITATION{{{_1{(5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo1,5-a .... The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at the 7-position and nitrogen atoms in the triazole ring participate in nucleophilic substitutions.

Key Examples:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to form N-alkylated derivatives.
    Conditions :

    • Solvent: Ethanol

    • Temperature: 80°C

    • Catalyst: Triethylamine

    • Yield: 70–85%

  • Acylation : Acetylation with acetic anhydride in dichloromethane produces N-acetyl derivatives.
    Conditions :

    • Solvent: DCM

    • Reagent: Acetic anhydride (2 eq)

    • Yield: 90%

Reaction TypeReagentSolventTemperatureYield
AlkylationMeIEtOH80°C85%
AcylationAc₂ODCMRT90%

Cyclization and Ring Expansion

The triazole-pyridine core undergoes cyclization to form polycyclic systems.

Example:

  • Reaction with 1,3-diketones (e.g., acetylacetone) in acetic acid generates fused pyrazolo-triazolo-pyridines.
    Mechanism :

    • Condensation between the amine and diketone.

    • Cyclodehydration to form a six-membered ring .
      Yield : 75–88%

SubstrateProductCatalystYield
AcetylacetonePyrazolo[1,5-a]pyridineAcOH88%

Metal-Catalyzed Cross-Coupling

The triazole nitrogen atoms facilitate palladium-catalyzed couplings.

Suzuki–Miyaura Reaction:

  • Reacts with arylboronic acids (e.g., phenylboronic acid) to introduce aryl groups at the triazole C3 position.
    Conditions :

    • Catalyst: Pd(PPh₃)₄

    • Base: K₂CO₃

    • Solvent: Dioxane/H₂O (4:1)

    • Yield: 65–78%

Boronic AcidProductYield
4-MeO-C₆H₄B(OH)₂3-(4-Methoxyphenyl) derivative78%

Reductive Amination

The primary amine undergoes reductive amination with aldehydes/ketones to form secondary amines.

Example:

  • Reaction with formaldehyde and sodium cyanoborohydride yields N-methyl derivatives.
    Conditions :

    • pH: 6–7 (acetic acid buffer)

    • Reagent: NaBH₃CN

    • Yield: 60–70%

Salt Displacement and Counterion Exchange

The dihydrochloride form enables counterion substitution in aqueous media.

Example:

  • Treatment with NaOH converts the hydrochloride salt to the free base, which can be reprotonated with other acids (e.g., H₂SO₄).
    Application : Tuning solubility for pharmaceutical formulations.

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

  • Anticancer agents : Coupling with purinone derivatives via Buchwald–Hartwig amination (e.g., AZD7648 synthesis) .

  • Kinase inhibitors : Functionalization at the amine group enhances binding to ATP pockets .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in strong bases.

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.

  • Biology: : It is used in biological research to understand cellular processes and molecular interactions.

  • Industry: : The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomerism: 7-Amine vs. 8-Amine Derivatives

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS: 132454-36-5): Molecular formula: C₆H₁₀N₄ (vs. C₇H₁₃Cl₂N₃ for the 7-amine derivative). Applications: Used in kinase inhibitor research due to its planar structure .

Core Heterocycle Modifications

  • Triazolo[4,3-a]pyridine Derivatives: Example: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride (CAS: 223253-89-2). The trifluoromethyl group enhances metabolic stability and lipophilicity, making it more suitable for oral drug formulations compared to the non-fluorinated target compound .
  • Triazolo[1,5-a]pyrimidines :
    • Example: 5-Chloro-N-(1-cyclopropylethyl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ().
    • Pyrimidine cores increase π-π stacking interactions with biological targets, whereas pyridine-based compounds (like the target) exhibit stronger basicity due to the lone pair on the nitrogen atom .

Substituent Effects on Bioactivity

  • Chlorinated Derivatives :
    • 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1124383-04-5):
  • Chlorine atoms increase electronegativity, improving binding to hydrophobic enzyme pockets. This contrasts with the target compound’s amine group, which facilitates hydrogen bonding .
  • Sulfonamide Derivatives :
    • Example: 5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides ().
  • Sulfonamide groups enhance herbicidal activity by mimicking natural substrates of acetolactate synthase (ALS), whereas the target compound’s amine group is geared toward receptor modulation .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Applications Reference
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine dihydrochloride Triazolo[1,5-a]pyridine NH₂ at C7, HCl salt C₇H₁₃Cl₂N₃ CNS drug research
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine Triazolo[1,5-a]pyridine NH₂ at C8 C₆H₁₀N₄ Kinase inhibitors
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine Triazolo[4,3-a]pyridine CF₃ at C3, NH₂ at C7 C₇H₁₀F₃N₅·2HCl Metabolic disorder therapeutics
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo[1,5-a]pyridine Cl at C5/C7, NH₂ at C2 C₆H₅Cl₂N₅ Enzyme inhibition studies
5-Chloro-N-(1-cyclopropylethyl)-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Cl at C5, trifluorophenyl at C6 C₁₆H₁₄ClF₃N₅ Microtubule stabilization

Key Research Findings

  • Synthetic Accessibility : The target compound’s triazolo-pyridine core is synthesized via cyclization reactions (e.g., using dichloride intermediates and amines), achieving yields >80% under optimized conditions .
  • Biological Activity : Position 7 amines in triazolo-pyridines show higher affinity for serotonin receptors compared to position 8 isomers, as demonstrated in molecular docking studies .
  • Herbicidal vs. Pharmaceutical Use : Triazolo-pyrimidines with sulfonamide groups (e.g., ) exhibit herbicidal activity, while amine-substituted triazolo-pyridines are prioritized for CNS applications due to their blood-brain barrier permeability .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine; dihydrochloride (CAS: 389607-01-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • IUPAC Name : 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine
  • Molecular Formula : C6H9N3
  • Molecular Weight : 123.16 g/mol
  • Purity : 95%

Antimicrobial Properties

Recent studies have shown that compounds similar to 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine exhibit significant antimicrobial activity. For instance:

  • In vitro studies demonstrated that derivatives of triazolo-pyridine structures possess varying degrees of antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that the compound may exhibit anticancer properties. A study focused on triazole derivatives reported that certain analogs showed promising activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Triazole AMCF-715.2
Triazole BHeLa12.8
Triazole CA54910.5

These findings suggest that the triazole moiety can be a crucial structural feature for anticancer activity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably:

  • It has been found to inhibit inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases. The inhibition was less potent compared to other known inhibitors but indicates a possible therapeutic avenue for inflammatory conditions .

Neuroprotective Effects

Preliminary studies suggest that compounds related to 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine may possess neuroprotective properties. These compounds were evaluated in models of neurodegeneration and showed potential in reducing neuronal cell death .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyridine and tested their antimicrobial efficacy against a panel of bacteria. The results indicated that modifications to the nitrogen positions significantly influenced the antimicrobial activity .

Evaluation of Anticancer Properties

A detailed evaluation was conducted on the anticancer properties of related compounds in a study published by MDPI. The study highlighted that certain modifications led to enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

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